7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
CAS No.: 73290-60-5
Cat. No.: VC8291326
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73290-60-5 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 7-hydroxy-1,4-dimethylquinolin-2-one |
Standard InChI | InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-6-8(13)3-4-9(7)10/h3-6,13H,1-2H3 |
Standard InChI Key | ALFBCHRNOAVKOR-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)N(C2=C1C=CC(=C2)O)C |
Canonical SMILES | CC1=CC(=O)N(C2=C1C=CC(=C2)O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone features a quinolinone backbone substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 7 and 1/4, respectively. The planar aromatic system facilitates π-π interactions, while the hydroxyl group introduces polarity, enhancing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) . The methyl groups at positions 1 and 4 contribute to steric hindrance, influencing reactivity at adjacent sites.
Physical and Spectral Characteristics
Key physicochemical parameters are summarized below:
Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl (C=O) group at 1657 cm⁻¹ and hydroxyl (-OH) stretching at 3360 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra display aromatic proton signals between 7.16–7.83 ppm and methyl group resonances near 2.5 ppm . Ultraviolet-visible (UV-Vis) absorption maxima at 269 nm and 314 nm correlate with the conjugated π-system .
Synthesis and Manufacturing
Biosynthetic Pathways
While no direct biosynthetic route for 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone has been documented, analogous quinolinones are synthesized via polyketide synthase (PKS)-catalyzed condensation of anthraniloyl-CoA and malonyl-CoA . This pathway suggests potential enzymatic routes for generating substituted quinolinones, though methylation and hydroxylation steps would require post-modification.
Applications and Research Findings
Chemical Reactivity
The hydroxyl group at position 7 serves as a nucleophilic site for electrophilic substitution, enabling derivatization via:
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